3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one
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Overview
Description
3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one is an organic compound characterized by its unique structure, which includes an acetylphenyl group, an iodine atom, and a dimethylcyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the iodination of a precursor compound, followed by the introduction of the acetylphenyl group through a coupling reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The choice of reagents and catalysts is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one involves its interaction with specific molecular targets. The acetylphenyl group can interact with enzymes or receptors, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetylphenyl)amino 2,2-dimethylpropanoate
- (E)-1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one
Uniqueness
3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one is unique due to the presence of the iodine atom, which can enhance its reactivity and potential biological activity
Properties
IUPAC Name |
3-(4-acetylanilino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18INO2/c1-10(19)11-4-6-12(7-5-11)18-13-8-16(2,3)9-14(20)15(13)17/h4-7,18H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRGZBGSOXHSKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)CC(C2)(C)C)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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